Sulfaleno
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La sulfametopiracina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La sulfametopiracina ejerce sus efectos antibacterianos inhibiendo la enzima bacteriana dihidrofolato sintetasa. Esta enzima es crucial para la síntesis de ácido fólico en bacterias. Al inhibir de forma competitiva la unión del ácido para-aminobenzoico (PABA) a la enzima, la sulfametopiracina evita la síntesis de ácido fólico, que es esencial para el crecimiento y la replicación bacteriana .
Análisis Bioquímico
Biochemical Properties
Sulfalene is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, an essential nutrient for cellular growth and function . By inhibiting this enzyme, Sulfalene prevents the formation of folic acid, thereby inhibiting the growth of bacteria .
Cellular Effects
Its primary action is to inhibit bacterial growth by disrupting the synthesis of folic acid . This disruption can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sulfalene exerts its effects at the molecular level by acting as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, a vital nutrient for cellular growth and function . By binding to the enzyme, Sulfalene prevents the substrate para-aminobenzoic acid from binding, thereby inhibiting the synthesis of folic acid .
Temporal Effects in Laboratory Settings
Given its long-acting nature, it is likely that Sulfalene has a prolonged effect on bacterial growth and folic acid synthesis .
Metabolic Pathways
Sulfalene is involved in the metabolic pathway of folic acid synthesis . It interacts with the enzyme dihydropteroate synthetase, preventing the formation of folic acid
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La sulfametopiracina se sintetiza a través de una serie de reacciones químicas que involucran la sulfonación de derivados de pirazina. Los pasos clave incluyen:
Sulfonación: La introducción de un grupo sulfonamida al anillo de pirazina.
Aminación: La adición de un grupo amino al anillo de benceno.
Las condiciones de reacción típicamente involucran el uso de ácidos o bases fuertes, temperaturas elevadas y catalizadores específicos para facilitar las reacciones .
Métodos de producción industrial
La producción industrial de sulfametopiracina implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
Preparación de materia prima: Abastecimiento y purificación de materiales de partida.
Síntesis química: Llevar a cabo las reacciones de sulfonación y aminación en reactores grandes.
Purificación: Eliminación de impurezas a través de cristalización, filtración y otras técnicas de purificación.
Control de calidad: Garantizar que el producto final cumpla con las especificaciones requeridas mediante pruebas rigurosas.
Análisis De Reacciones Químicas
Tipos de reacciones
La sulfametopiracina experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados de sulfona.
Reducción: Las reacciones de reducción pueden convertir la sulfametopiracina en sus correspondientes derivados de amina.
Sustitución: El grupo sulfonamida puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución, incluidas aminas y alcoholes.
Principales productos formados
Oxidación: Derivados de sulfona.
Reducción: Derivados de amina.
Sustitución: Diversos compuestos de sulfonamida sustituidos.
Comparación Con Compuestos Similares
Compuestos similares
- Sulfadiazina
- Sulfametoxazol
- Sulfadoxina
- Sulfametizol
Comparación
La sulfametopiracina es única entre las sulfonamidas debido a su naturaleza de acción prolongada y su alta unión al plasma. Esto permite que se mantengan niveles terapéuticos sostenidos en el cuerpo, lo que la hace eficaz para tratamientos prolongados. En comparación con otras sulfonamidas, la sulfametopiracina tiene una vida media más larga y requiere dosis menos frecuentes .
Propiedades
IUPAC Name |
4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRZBTAEDBELFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046179 | |
Record name | Sulfalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfametopyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4), 4.06e-01 g/L | |
Record name | SID50086577 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Sulfametopyrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00664 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfametopyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulfametopyrazine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. Para-aminobenzoic acid (PABA), a substrate of the enzyme is prevented from binding. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |
Record name | Sulfametopyrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00664 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
152-47-6 | |
Record name | Sulfalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfalene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfametopyrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00664 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SULFALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6BL4ZC15G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sulfametopyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169.5 °C | |
Record name | Sulfametopyrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00664 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfametopyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Sulfalene?
A1: Sulfalene, a long-acting sulfonamide, acts as a competitive inhibitor of dihydropteroate synthase in susceptible organisms. [] This enzyme is crucial for the synthesis of folate, essential for DNA synthesis and cell survival. By inhibiting this pathway, Sulfalene effectively disrupts parasite growth. []
Q2: Does Sulfalene exhibit a synergistic effect when combined with other drugs?
A2: Yes, Sulfalene demonstrates a synergistic effect when combined with dihydrofolate reductase (DHFR) inhibitors like pyrimethamine. [] This combination creates a sequential blockade in the folate synthesis pathway, enhancing its efficacy against malaria parasites. []
Q3: How does the mechanism of action of Sulfalene differ from that of quinine in treating malaria?
A3: While Sulfalene targets folate synthesis in parasites, quinine exerts its antimalarial effect by interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin degradation. This difference highlights the distinct mechanisms employed by these drugs to combat malaria. []
Q4: What is the molecular formula and weight of Sulfalene?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Sulfalene. For precise information, please refer to chemical databases such as PubChem or ChemSpider.
Q5: Is there any information available on the spectroscopic data of Sulfalene?
A5: The provided research articles do not delve into the spectroscopic characterization of Sulfalene. For detailed spectroscopic data, you may want to consult specialized chemical databases or research publications focused on spectroscopic analysis.
Q6: Are there any studies on Sulfalene's material compatibility and stability under various conditions?
A6: The provided research focuses primarily on the pharmacological aspects of Sulfalene. Information regarding material compatibility and stability under various conditions is not discussed in these papers.
Q7: Are there any catalytic properties and applications described for Sulfalene?
A7: The provided research papers focus on Sulfalene's role as an antimalarial agent. There is no mention of any catalytic properties or applications associated with this compound.
Q8: Are there any computational chemistry studies or QSAR models developed for Sulfalene?
A8: The provided research primarily focuses on in vivo and clinical studies related to Sulfalene. There's no mention of computational chemistry studies or QSAR models for this compound.
Q9: How does modifying the structure of Sulfalene affect its activity, potency, and selectivity?
A9: The research papers do not provide insights into the structure-activity relationship (SAR) of Sulfalene or the impact of structural modifications on its activity, potency, and selectivity.
Q10: What are the stability profiles of Sulfalene, and are there any formulation strategies to enhance its stability, solubility, or bioavailability?
A10: While the research confirms that Sulfalene is a long-acting sulfonamide, specific details about its stability under various conditions and formulation strategies are not elaborated upon.
Q11: Is there any information on SHE regulations and compliance related to Sulfalene?
A11: The research papers primarily focus on the efficacy and clinical aspects of Sulfalene. They do not delve into specific SHE regulations or compliance related to this compound.
Q12: What is the absorption, distribution, metabolism, and excretion (ADME) profile of Sulfalene?
A12: Sulfalene exhibits slow absorption after oral administration. [] It distributes widely in the body, including the cerebrospinal fluid. [] The drug undergoes acetylation in the liver, and both parent and acetylated forms are excreted in the urine. [, ] The elimination half-life is long, contributing to its long-acting property. [, , ]
Q13: Does acetylator phenotype influence the pharmacokinetics or therapeutic response to Sulfalene?
A13: Research suggests that while acetylator phenotype influences the half-life of non-acetylated Sulfalene in plasma before malaria infection, this difference becomes insignificant during an active infection. [] Additionally, no significant association was found between acetylator phenotype and the therapeutic response to Sulfalene or its combination with pyrimethamine. [, ]
Q14: Are there known resistance mechanisms to Sulfalene in Plasmodium falciparum?
A14: The research papers suggest that resistance to Sulfalene can develop, often in conjunction with resistance to other antimalarials like pyrimethamine. [, ] This highlights the need for careful monitoring of drug resistance patterns and the development of new antimalarial strategies. []
Q15: What in vivo models have been used to study Sulfalene efficacy against malaria?
A15: Research has utilized rhesus monkeys infected with Plasmodium knowlesi as a model to study the antimalarial effects of Sulfalene and its synergistic action with Trimethoprim. [] This model demonstrated the curative potential of the drug combination against the parasite. [] Additionally, studies in mice infected with Plasmodium berghei have demonstrated the potentiating action of Sulfalene-pyrimethamine mixtures against drug-resistant strains. []
Q16: Is there any information on the toxicity and safety profile of Sulfalene?
A16: While generally considered safe and well-tolerated, Sulfalene can cause side effects, with skin reactions being a significant concern, particularly with prolonged use or high doses. [] It is crucial to use this medication under the guidance of a healthcare professional.
Q17: What analytical methods are commonly employed for the detection and quantification of Sulfalene?
A17: Several analytical methods are used to detect and quantify Sulfalene, including:
Q18: Has the environmental impact of Sulfalene been assessed?
A18: The provided research papers primarily focus on the pharmacological and clinical aspects of Sulfalene. There is no information about its environmental impact or degradation pathways in these studies.
Q19: Are there viable alternatives or substitutes for Sulfalene, and how do they compare?
A19: Alternative antimalarial drugs exist, with their suitability depending on factors like the geographical location, drug resistance patterns, and the clinical presentation of the infection. Some alternatives mentioned in the research include:
Q20: Are there any studies on the immunogenicity of Sulfalene or its potential to induce immunological responses?
A20: The provided research focuses on the efficacy and safety of Sulfalene in treating malaria. It does not include information about its immunogenicity or potential to induce immunological responses.
Q21: Does Sulfalene interact with drug transporters or metabolizing enzymes?
A21: The research primarily focuses on the clinical aspects of Sulfalene. Detailed information regarding its interactions with drug transporters or metabolizing enzymes is not discussed.
Q22: Is there any historical context or are there any milestones associated with Sulfalene research?
A22: The provided research highlights the historical context of Sulfalene use, particularly its emergence as a treatment option for chloroquine-resistant malaria, especially when combined with pyrimethamine. [, , , ] This combination offered a valuable tool in combating the growing problem of drug resistance. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.